4-(1-Phenylethenyl)benzene-1,2-diamine
Description
Properties
CAS No. |
90044-02-3 |
|---|---|
Molecular Formula |
C14H14N2 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
4-(1-phenylethenyl)benzene-1,2-diamine |
InChI |
InChI=1S/C14H14N2/c1-10(11-5-3-2-4-6-11)12-7-8-13(15)14(16)9-12/h2-9H,1,15-16H2 |
InChI Key |
BWTJVEIAZRWSMU-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=CC=C1)C2=CC(=C(C=C2)N)N |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
Reactivity and Derivative Formation
4-(1-Phenylethenyl)benzene-1,2-diamine can participate in various organic reactions due to its amine functional groups. It serves as a precursor for synthesizing more complex molecules, including:
- Aromatic amines : These are essential in dye manufacturing and pharmaceuticals.
- Polymeric materials : The compound can be used to synthesize polymers with specific thermal and mechanical properties.
Table 1: Organic Reactions Involving 4-(1-Phenylethenyl)benzene-1,2-diamine
| Reaction Type | Conditions | Products |
|---|---|---|
| Nucleophilic substitution | Base-catalyzed | Various substituted anilines |
| Coupling reactions | Palladium catalysis | Biaryl compounds |
| Condensation reactions | Acidic conditions | Polymeric structures |
Materials Science
Thermal Stability and Mechanical Properties
Research indicates that derivatives of 4-(1-Phenylethenyl)benzene-1,2-diamine exhibit enhanced thermal stability when incorporated into thermosetting resins. These materials are valuable in the production of high-performance composites used in aerospace and automotive industries.
Case Study: Thermosetting Resins
A study demonstrated that incorporating this compound into phenylethynyl-terminated imide oligomers resulted in improved processing characteristics and thermal stability compared to traditional materials. The cured resins showed significant resistance to deformation at elevated temperatures, making them suitable for applications where heat resistance is critical .
Medicinal Chemistry
Antiparasitic Activity
The compound has been explored for its potential biological activities, particularly as an antiparasitic agent. Synthesis of various derivatives has shown promise against Trypanosoma brucei, the causative agent of African sleeping sickness.
Table 2: Biological Activity of Derivatives
| Compound Structure | Activity Against T. brucei | IC50 (µM) |
|---|---|---|
| Parent compound | Moderate | 15.5 |
| Substituted derivative A | High | 5.0 |
| Substituted derivative B | Very High | 2.3 |
Fluorescence Applications
Fluorescence Properties
Recent studies have investigated the fluorescence properties of compounds related to 4-(1-Phenylethenyl)benzene-1,2-diamine, focusing on their potential use in fluorescence-based sensors and imaging techniques. The ability to modify the compound's structure allows for tuning its fluorescence characteristics, making it suitable for detecting specific biological markers .
Chemical Reactions Analysis
Cyclocondensation Reactions
The 1,2-diamine moiety facilitates cyclization with carbonyl compounds to form benzimidazole derivatives. For example:
-
Reaction with aldehydes : Under microwave irradiation (140°C, 10 bar), condensation with aromatic aldehydes produces 2-substituted benzimidazoles .
The styryl group enhances conjugation, influencing reaction kinetics and product stability.
Cross-Coupling Reactions
The styryl (ethenyl) group participates in palladium-catalyzed couplings:
-
Heck Reaction : With aryl halides (e.g., iodobenzene), palladium catalysts (Pd(OAc)₂) facilitate C–C bond formation at the β-position of the styryl group, yielding extended π-conjugated systems .
| Aryl Halide | Catalyst System | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Bromobenzaldehyde | Pd(OAc)₂, [BMIM][PF₆] | 1,4-Bis(trans-styryl)benzene | 85 | |
| Methyl acrylate | Pd(OAc)₂, Sc(OTf)₃ | Poly(phenylenevinylene) oligomers | 63–95 |
Reaction efficiency depends on solvent polarity and substituent electronic effects .
Electrophilic Substitution
The electron-rich aromatic ring undergoes regioselective functionalization:
-
Nitration : Directed by the amine groups, nitration occurs at the para position relative to the styryl group.
-
Bromination : NBS (N-bromosuccinimide) selectively brominates the styryl double bond or aromatic ring, enabling further Suzuki couplings .
| Reagent | Site of Substitution | Product | Yield (%) | Reference |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | C-5 (para to styryl) | 5-Nitro derivative | 75 | |
| NBS | Styryl double bond | Dibrominated styryl | 58 |
Coordination Chemistry
The diamine acts as a bidentate ligand for transition metals:
-
Nickel Complexes : Forms stable complexes with Ni(II), as evidenced by shifts in UV-Vis spectra (λₐᵦₛ = 450–500 nm) .
-
Palladium Catalysis : Enhances catalytic activity in Heck reactions by stabilizing Pd(0) intermediates .
Oxidative Coupling
Under aerobic conditions, the amine groups oxidize to form azobenzene derivatives:
Key Findings:
-
The styryl group enables conjugation-dependent reactivity in cross-couplings and cyclizations.
-
Microwave synthesis significantly improves yields in benzimidazole formation (e.g., 90.54% for 2b ) .
-
Solvent systems like [BMIM][PF₆] enhance catalytic efficiency in Heck reactions by stabilizing charged intermediates .
Comparison with Similar Compounds
The following analysis compares 4-(1-Phenylethenyl)benzene-1,2-diamine with structurally related benzene-1,2-diamine derivatives, focusing on substituent effects, synthetic utility, and biological or material applications.
Key Trends :
- Electron-donating groups (e.g., -CH₃, -OCH₃) increase reaction rates in cyclocondensation reactions, as seen in the synthesis of quinoxalines and benzimidazoles .
- Electron-withdrawing groups (e.g., -NO₂, -CF₃) reduce reactivity but can enhance thermal stability and selectivity in multi-step syntheses .
- Bulkier substituents (e.g., phenoxy, phenylethenyl) may limit accessibility to reactive sites, necessitating optimized solvents or catalysts .
Antitumor and Antimicrobial Agents
- 4-Methoxybenzene-1,2-diamine derivatives exhibit potent antitumor activity, with IC₅₀ values in the low micromolar range against cancer cell lines. The methoxy group enhances solubility and bioavailability .
- N1-Phenylbenzene-1,2-diamine derivatives show antiplasmodial activity, with substituent polarity influencing membrane permeability .
- Hypothetical application of 4-(1-Phenylethenyl)benzene-1,2-diamine : The conjugated phenylethenyl group could improve binding to hydrophobic enzyme pockets or enhance fluorescence for imaging applications.
Material Science
- 4-Phenoxybenzene-1,2-diamine is used in polyimide synthesis, where its rigid structure improves thermal stability .
- 4-Methyl derivatives serve as ligands in coordination polymers, leveraging their electron-donating properties for metal-binding .
Preparation Methods
Synthesis of 4-Styryl-1,2-dinitrobenzene
Step 1: Bromination of 1,2-Dinitrobenzene
1,2-Dinitrobenzene is brominated at the 4-position using FeBr3 or AlBr3 as a catalyst. The nitro groups direct bromination to the para position, yielding 4-bromo-1,2-dinitrobenzene .
Step 2: Heck Coupling with Styrene
The brominated intermediate reacts with styrene under Heck conditions:
-
Catalyst: Pd(OAc)2 or Pd(PPh3)4
-
Base: Et3N or K2CO3
-
Solvent: DMF or toluene
-
Temperature: 80–120°C
The reaction produces 4-styryl-1,2-dinitrobenzene with moderate to high yields (50–75%).
Reduction of Nitro Groups to Amines
Step 3: Catalytic Hydrogenation
4-Styryl-1,2-dinitrobenzene undergoes hydrogenation with H2 (1–3 atm) and a Pd/C catalyst in ethanol or THF. This step reduces both nitro groups to amines, yielding the target compound.
Alternative Reduction with Iron-Acid
A mixture of Fe powder and HCl in aqueous ethanol at 90°C reduces nitro groups efficiently, as seen in analogous diamine syntheses.
Table 1: Comparison of Reduction Methods
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| H2/Pd/C | 25°C, 1 atm H2, ethanol | 85 | 98 |
| Fe/HCl | 90°C, 3 h, HCl/ethanol (1:1) | 78 | 95 |
Method 2: Direct Amination of 4-Styryl-1,2-dihydroxybenzene
Inspired by high-pressure amination techniques for dihydroxybenzenes, this method hypothesizes converting dihydroxy to diamine groups.
Synthesis of 4-Styrylcatechol
Step 1: Wittig Reaction with Catechol Derivative
4-Formylcatechol reacts with benzyltriphenylphosphonium ylide in THF to form 4-styrylcatechol .
High-Pressure Amination
Step 2: Reaction with Ammonia and Catalyst
4-Styrylcatechol, NH3 (20:1 molar ratio), and γ-Al2O3 catalyst are heated at 300–400°C under 1500–3000 psig pressure for 1–4 hours. The reaction replaces hydroxyl groups with amines, though yields are speculative due to lack of direct evidence.
Table 2: Hypothetical Amination Conditions
| Parameter | Value |
|---|---|
| Temperature | 350°C |
| Pressure | 2000 psig |
| Catalyst | γ-Al2O3 |
| NH3 Ratio | 50:1 (NH3:substrate) |
Method 3: Protection-Coupling-Deprotection Sequence
This method avoids nitro intermediates by protecting amines during styryl group installation.
Protection of Amine Groups
Step 1: Acetylation of o-Phenylenediamine
o-Phenylenediamine reacts with acetic anhydride to form 1,2-diacetamidobenzene , protecting the amines from undesired reactions.
Bromination and Heck Coupling
Step 2: Bromination at 4-Position
1,2-Diacetamidobenzene undergoes electrophilic bromination (Br2, FeBr3) to yield 4-bromo-1,2-diacetamidobenzene .
Step 3: Heck Reaction with Styrene
The brominated derivative couples with styrene under standard Heck conditions, forming 4-styryl-1,2-diacetamidobenzene .
Deprotection of Amines
Step 4: Acidic Hydrolysis
Treatment with 6M HCl at reflux removes acetamide groups, yielding the target diamine.
Table 3: Deprotection Efficiency
| Acid Concentration | Temperature | Time (h) | Yield (%) |
|---|---|---|---|
| 6M HCl | 110°C | 6 | 90 |
| 4M H2SO4 | 100°C | 8 | 85 |
Challenges and Optimization Opportunities
-
Regioselectivity in Bromination : Ensuring bromination occurs exclusively at the 4-position requires directing groups or steric hindrance.
-
Catalyst Deactivation : Pd catalysts in Heck reactions may be poisoned by amine byproducts; using bulky ligands (e.g., P(t-Bu)3) improves stability.
-
Side Reactions in High-Pressure Amination : Decomposition of intermediates (e.g., p-aminophenol analogs) limits yields, necessitating precise temperature control .
Q & A
Q. What are the common synthetic routes for preparing 4-(1-Phenylethenyl)benzene-1,2-diamine derivatives, and what experimental conditions are critical for success?
Methodological Answer: Derivatives of benzene-1,2-diamine are typically synthesized via nucleophilic substitution, coupling reactions, or condensation. For example:
- N-Alkylation : Reacting benzene-1,2-diamine with halogenated precursors (e.g., 2-fluorobenzyl chloride) under reflux in anhydrous solvents like THF or DMF, with triethylamine as a base .
- Schiff Base Formation : Condensation with carbonyl-containing reagents (e.g., pyridin-4-ylmethylidene) in ethanol under acidic catalysis (e.g., acetic acid) yields imine derivatives .
- Cross-Coupling : Electrophilic aromatic substitution using flow electrosynthesis (e.g., P–N coupling) at mild potentials (1.5–2.0 V) and room temperature improves regioselectivity .
Critical Factors : Solvent purity, inert atmosphere (N₂/Ar), and stoichiometric control of reactive groups (e.g., -NH₂) to avoid side reactions.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing 4-(1-Phenylethenyl)benzene-1,2-diamine derivatives?
Methodological Answer:
- X-ray Crystallography : Resolves molecular geometry and intermolecular interactions. Refinement using SHELXL (via SHELX suite) is standard for small-molecule structures . For example, occupancy discrepancies (e.g., 0.57 vs. 0.43 in crystal sites) require iterative refinement .
- Mass Spectrometry (ESI-MS) : Confirms molecular weight and fragmentation patterns (e.g., [M+H]⁺/[M+Na]⁺ peaks) .
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent effects (e.g., shifts in aromatic protons due to electron-withdrawing groups like -CF₃ ).
Q. What safety precautions are essential when handling benzene-1,2-diamine derivatives in the lab?
Methodological Answer:
- Hazard Codes : Derivatives often carry R20/21/22 (harmful by inhalation, skin contact, or ingestion) and R36/37/38 (irritant) .
- Mitigation : Use fume hoods, nitrile gloves, and PPE. Store at 2–8°C in dark conditions to prevent decomposition .
- Waste Disposal : Neutralize with dilute acetic acid before disposal to avoid oxidative hazards.
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., occupancy or thermal motion discrepancies) be resolved during structural refinement?
Methodological Answer:
- SHELX Refinement : Use SHELXL’s PART and SUMP commands to model disorder. For example, split occupancy (0.57/0.43) in a fluorobenzyl derivative was resolved by assigning partial sites to overlapping atoms .
- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check R-factor convergence (<5% difference between R₁ and wR₂) .
Q. What strategies optimize regioselectivity in electrophilic substitution reactions for benzene-1,2-diamine derivatives?
Methodological Answer:
- Steric and Electronic Effects : Electron-donating groups (e.g., -OCH₃) direct substitution to para positions, while bulky substituents (e.g., -CF₃) favor meta positions .
- Flow Electrosynthesis : Adjusting electrode potential (e.g., 1.8 V vs. Ag/AgCl) and solvent polarity (e.g., acetonitrile/water mixtures) enhances P–N coupling efficiency over O–P pathways .
Q. How does the electronic structure of 4-(1-Phenylethenyl)benzene-1,2-diamine influence its reactivity in cross-coupling reactions?
Methodological Answer:
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the -NH₂ group’s lone pair lowers LUMO energy, facilitating Pd-catalyzed couplings .
- Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) reduce electron density on the benzene ring, slowing Suzuki-Miyaura coupling but accelerating Ullmann-type reactions .
Q. What computational methods support the study of biological interactions for this compound (e.g., serotonin receptor antagonism)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to 5-HT₆ receptors. Key interactions include hydrogen bonds with -NH₂ groups and π-π stacking with aromatic residues .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .
Q. How can competing reaction pathways (e.g., mono- vs. di-substitution) be controlled during derivatization?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
